molecular formula C11H12BrClO B1371082 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene CAS No. 1103261-00-2

2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene

Cat. No.: B1371082
CAS No.: 1103261-00-2
M. Wt: 275.57 g/mol
InChI Key: MHXIGPSOIUAVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with bromomethyl, chloro, and cyclopropylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene typically involves the bromination of a precursor compound. One common method involves the reaction of 4-chloro-1-(cyclopropylmethoxy)benzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-(azidomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene, while oxidation with potassium permanganate can produce 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzoic acid.

Scientific Research Applications

2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or DNA. This can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropylmethoxy group, in particular, can influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis and a candidate for drug development.

Properties

IUPAC Name

2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c12-6-9-5-10(13)3-4-11(9)14-7-8-1-2-8/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXIGPSOIUAVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene
Reactant of Route 4
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene
Reactant of Route 6
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.